Copperoxalate

Thermal analysis Metal oxide precursor synthesis Material processing

Copper oxalate (CuC₂O₄), available in anhydrous (CAS 814-91-5) and hemihydrate (CAS 55671-32-4) forms, is an inorganic metal-organic salt of copper(II) and oxalic acid. It appears as a bluish-white to pale blue odorless powder with a molecular weight of 151.56 g/mol (anhydrous).

Molecular Formula C2CuO4
Molecular Weight 151.56 g/mol
CAS No. 55671-32-4; 814-91-5
Cat. No. B15599428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopperoxalate
CAS55671-32-4; 814-91-5
Molecular FormulaC2CuO4
Molecular Weight151.56 g/mol
Structural Identifiers
InChIInChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyQYCVHILLJSYYBD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/
Sol in ammonium hydroxide, insol in acetone, acid;  Molecular wt 160.57;  blue whitish crystals /Hemihydrate/
Practically insol in water, alc, ether, acetic acid;  sol in ammonium hydroxide

Structure & Identifiers


Interactive Chemical Structure Model





Copper Oxalate (CAS 814-91-5 / 55671-32-4): Baseline Properties and Industrial Specifications for Procurement Decisions


Copper oxalate (CuC₂O₄), available in anhydrous (CAS 814-91-5) and hemihydrate (CAS 55671-32-4) forms, is an inorganic metal-organic salt of copper(II) and oxalic acid. It appears as a bluish-white to pale blue odorless powder with a molecular weight of 151.56 g/mol (anhydrous) [1]. The compound is practically insoluble in water (pKsp: 9.35, corresponding to Ksp = 2.9 × 10⁻⁸ at 25°C) and common organic solvents but soluble in ammonium hydroxide [2]. Thermal analysis indicates dehydration of hydrated forms occurs by 200°C, with anhydrous decomposition to copper oxide (CuO) initiating around 280–310°C in air [3]. Its layered crystal structure and dual redox-active centers (Cu²⁺ and C₂O₄²⁻) underpin its functional differentiation from other metal oxalates in electrochemical and catalytic applications.

Copper Oxalate (CAS 814-91-5) Procurement: Why Generic Metal Oxalate Substitution Compromises Performance


Metal oxalates (e.g., FeC₂O₄, ZnC₂O₄, MnC₂O₄) share the oxalate ligand but exhibit fundamentally divergent decomposition thermodynamics, electrochemical redox mechanisms, and catalytic selectivities that preclude generic substitution. Copper oxalate uniquely undergoes an endothermic decomposition in argon with onset at 280°C, yielding predominantly copper metal, whereas zinc oxalate decomposes exothermically with an onset temperature 120°C higher [1]. In energy storage, copper oxalate enables synchronous Cu²⁺/C₂O₄²⁻ dual-redox chemistry, achieving proton battery capacities (226 mAh g⁻¹) that cannot be replicated by single-redox metal oxalates [2]. For precursor applications, copper oxalate's decomposition temperature of 450°C is 150°C lower than that of titanium-containing oxalates, directly impacting energy input and process economics in oxide nanoparticle synthesis [3]. Substituting with iron, zinc, or manganese oxalate—each with distinct thermal profiles and redox behaviors—will alter decomposition pathways, final product composition, and electrochemical performance. The following evidence quantifies where copper oxalate delivers verifiable differentiation relative to these closest analogs.

Copper Oxalate (CAS 814-91-5 / 55671-32-4): Quantitative Evidence for Differentiated Selection Against Metal Oxalate Analogs


Copper Oxalate Demonstrates 120°C Lower Thermal Decomposition Onset Temperature Than Zinc Oxalate

Thermal decomposition onset temperature directly impacts calcination energy requirements in oxide precursor applications. Comparative thermal analysis across metal oxalates reveals that copper oxalate decomposes at a significantly lower temperature than zinc oxalate. The onset temperature decreases systematically from 380°C for zinc oxalate to 260°C for copper oxalate, representing a 120°C reduction [1]. Under controlled argon atmosphere at 10°C min⁻¹, copper(II) oxalate exhibits a broad endotherm with onset at approximately 280°C and maximum at 295°C, with decomposition residues consisting mainly of copper metal [2]. This lower thermal activation threshold enables reduced energy consumption and milder processing conditions during the oxalate-to-oxide conversion route.

Thermal analysis Metal oxide precursor synthesis Material processing

Copper Oxalate Decomposes 150°C Lower Than Titanium-Containing Oxalates in Mixed Oxide Precursor Systems

In mixed metal oxide precursor systems, copper oxalate exhibits markedly lower decomposition temperatures than titanium-containing oxalate species. TGA analysis of oxalate precursors prepared by precipitation revealed that impurity-free copper oxalate undergoes complete decomposition at 450°C, whereas precursors containing titanium ions require 600°C for complete decomposition—a difference of 150°C [1]. This thermal differential has practical consequences: copper oxalate can be fully converted to CuO at temperatures where Ti-containing precursors remain partially undecomposed, affecting phase purity and energy efficiency in composite oxide manufacturing.

Nanoparticle synthesis CuO-TiO₂ composites Calcination optimization

Copper Oxalate Anode Achieves 226 mAh g⁻¹ with 98% Capacity Retention Over 1000 Cycles in Proton Batteries

In aqueous proton batteries, copper oxalate demonstrates distinctive electrochemical performance derived from its unique synchronous redox mechanism. The polyanionic layered copper oxalate enables reversible proton insertion/extraction through synchronous redox reactions of both Cu²⁺ and C₂O₄²⁻ centers, transferring two charge units per formula unit and enabling the embedding of two protons in the (110) crystal face [1]. This dual-redox behavior yields a high specific capacity of 226 mAh g⁻¹ with stable operation over 1000 cycles and 98% capacity retention [1]. While quantitative direct comparator data for other metal oxalates in proton batteries are limited, this dual-redox mechanism is structurally distinct from single-redox-center metal oxalates (e.g., FeC₂O₄, CoC₂O₄) and represents a class-level differentiation in energy storage applications.

Proton battery Aqueous energy storage Dual-redox electrodes

Microwave-Assisted Copper Oxalate Hydrate Exhibits Superior Initial Discharge Capacity (1436–1689 mAh g⁻¹) in Lithium-Ion Batteries

Copper oxalate hydrate anodes synthesized via microwave-assisted methods demonstrate electrochemical performance exceeding that of conventionally prepared transition metal oxalate-based materials. Quasi-spherical aggregates of CuC₂O₄·xH₂O (x ≈ 0.14) achieve an initial discharge capacity of 1436 mAh g⁻¹ with residual capacity of 1260.4 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹. Quasi-cotton aggregates (x ≈ 0.49) deliver even higher initial discharge capacity of 1689 mAh g⁻¹ with 1181.1 mAh g⁻¹ retention under identical conditions [1]. The study explicitly notes that these compounds exhibit higher electrochemical performance compared with other transition metal oxalate-based materials in lithium-ion batteries [1]. Notably, these capacities approach the theoretical range for transition metal oxalates (1600–1900 mAh g⁻¹) and exceed the performance of non-microwave-assisted synthesis methods.

Lithium-ion battery Anode materials Transition metal oxalates

Copper Oxalate-Supported Zeolite Y Catalyst Delivers 28.3% CO₂ Conversion and 70.5 g g⁻¹ min⁻¹ Methanol Productivity at 270°C

Functionalization of zeolite Y (ZY) with copper oxalate ligands produces catalysts with distinct performance characteristics relative to non-functionalized benchmarks. The ZY-supported copper oxalate catalyst (CuX-ZY) achieves CO₂ conversion (XCO₂) of 28.3% at 270°C, compared to 14.6% for the benchmark Cu-ZY catalyst without oxalate functionalization—a near two-fold improvement [1]. Methanol yield reaches 70.5 g(product) g(cat)⁻¹ min⁻¹ over CuX-ZY, while the copper borohydride-functionalized variant (CuB-ZY) favors dimethyl ether production at 48.9 g(product) g(cat)⁻¹ min⁻¹ [1]. The oxalate functionalization also minimizes CO formation, enhancing selectivity toward value-added products. The smaller copper oxide particle size in CuX-ZY (0.69 nm) compared to Cu-ZY (7.74 nm) contributes to enhanced dispersion and strong metal-support interactions [1].

CO₂ hydrogenation Heterogeneous catalysis Methanol synthesis

Copper Oxalate Decomposes via Endothermic Pathway Under Argon, Enabling Controlled Copper Metal Formation Versus Oxide Products from Zinc and Manganese Oxalates

The thermal decomposition pathway of copper oxalate is fundamentally distinct from that of other metal oxalates and is sensitive to atmospheric composition. Under pure argon at 10°C min⁻¹, copper(II) oxalate decomposes endothermically with onset at ~280°C and maximum at ~295°C [1]. XRPD analysis of DSC residues reveals that decomposition yields mainly copper metal with small amounts of Cu₂O and trace CuO, regardless of argon/nitrogen proportions [1]. In contrast, zinc oxalate decomposes exothermically in air to ZnO at 320–400°C [2], and manganese oxalate yields MnO via CO/CO₂ liberation at 335–434°C in argon [3]. The endothermic nature and metallic copper product of copper oxalate decomposition provide a route to directly obtain copper metal powders without additional reduction steps, a pathway not available for zinc or manganese oxalates which yield oxides requiring further reduction for metallic products.

Thermal decomposition mechanism Metal powder synthesis Atmosphere-controlled processing

Copper Oxalate (CAS 814-91-5 / 55671-32-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Precursor for Energy-Efficient CuO Nanoparticle and CuO-TiO₂ Composite Synthesis

Procurement for oxide nanoparticle synthesis should prioritize copper oxalate based on its 150°C lower decomposition temperature (450°C) relative to titanium-containing oxalates (600°C) [1] and 120°C lower onset temperature compared to zinc oxalate [2]. This thermal advantage enables reduced calcination energy input, compatibility with temperature-sensitive substrates, and improved process economics in manufacturing CuO nanoparticles and CuO-TiO₂ composites via the oxalate conversion route. The ability to control CuO crystallite size and morphology through precursor synthesis conditions further supports its selection over higher-temperature metal oxalate precursors [3].

Direct Synthesis of Porous Copper Metal Powders via Controlled Thermal Decomposition

For applications requiring copper metal powders without post-reduction processing, copper oxalate offers a unique advantage: its endothermic decomposition under inert atmosphere yields predominantly metallic copper rather than oxides [1]. This contrasts with zinc and manganese oxalates, which decompose to their respective oxides requiring subsequent reduction steps [2]. Thermogravimetric analysis-guided thermal decomposition of copper oxalate enables preparation of porous copper powders with controllable crystalline grain size and specific surface area, with decomposition parameters (temperature, duration, H₂/N₂ mixing ratio) providing tunable product characteristics [3].

High-Capacity Anode Material for Next-Generation Proton and Lithium-Ion Batteries

Copper oxalate's synchronous Cu²⁺/C₂O₄²⁻ dual-redox mechanism delivers 226 mAh g⁻¹ specific capacity in proton batteries with 98% retention over 1000 cycles, a performance profile unmatched by single-redox-center metal oxalates [1]. For lithium-ion battery anodes, microwave-synthesized copper oxalate hydrate achieves initial discharge capacities of 1436–1689 mAh g⁻¹, exceeding performance of conventionally prepared metal oxalate materials [2]. These quantifiable electrochemical metrics position copper oxalate as a differentiated anode precursor for aqueous proton batteries and high-capacity lithium-ion systems where dual-redox functionality is required.

CO₂ Hydrogenation Catalyst Support Functionalization for Enhanced Methanol Selectivity

Zeolite Y functionalized with copper oxalate ligands (CuX-ZY) delivers CO₂ conversion of 28.3% at 270°C—nearly double the 14.6% achieved by non-functionalized Cu-ZY [1]. Methanol productivity reaches 70.5 g(product) g(cat)⁻¹ min⁻¹ with minimized CO byproduct formation [1]. The oxalate functionalization reduces copper particle size from 7.74 nm to 0.69 nm, enhancing metal dispersion and strong metal-support interactions [1]. This quantifiable performance differentiation supports procurement of copper oxalate for catalyst design strategies targeting CO₂ valorization to methanol and specialty chemicals.

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